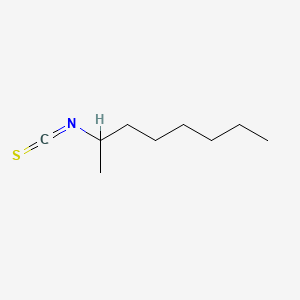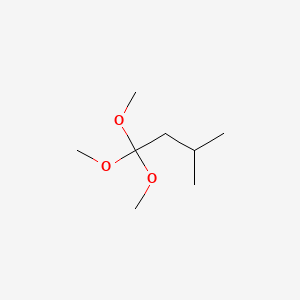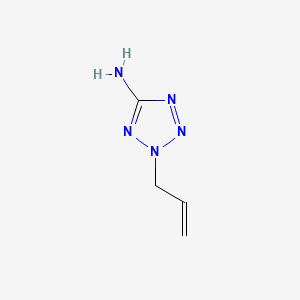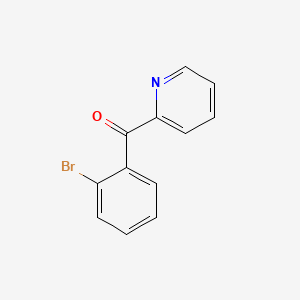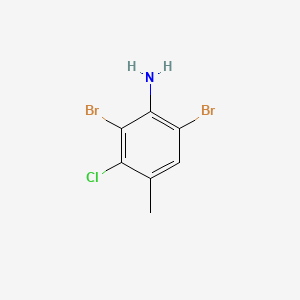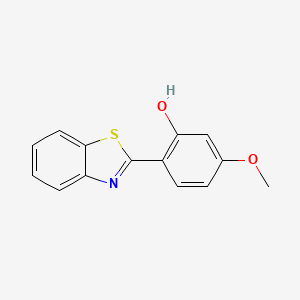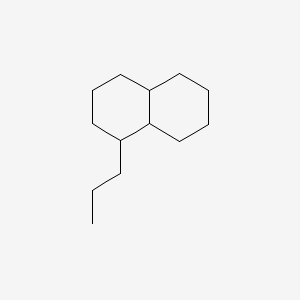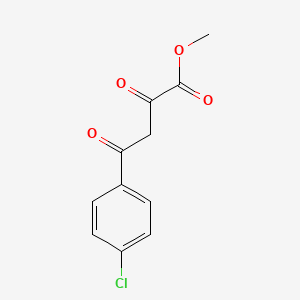
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
概要
説明
Synthesis Analysis
The synthesis of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate and related compounds involves several steps, including condensation reactions, and the use of specific catalysts to achieve the desired product. One efficient synthetic route developed utilizes l-Proline as a catalyst in a one-pot four-component reaction, highlighting a greener methodology with operational simplicity and avoidance of toxic catalysts and hazardous solvents (Yadav, Kim, Jeong, & Lim, 2021).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, provides insights into the spatial arrangement of atoms within the compound. These studies reveal the conformation of bonds and the overall geometry of the molecule, which are crucial for understanding its reactivity and properties. For instance, the structure of Methyl N-(4-chlorophenyl)succinamate, a related compound, shows specific conformational details that contribute to its stability and reactivity (Gowda, Foro, Saraswathi, Terao, & Fuess, 2009).
Chemical Reactions and Properties
The reactivity of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is influenced by its functional groups and molecular structure. Studies have explored its role in various chemical reactions, including cyclisation reactions and polymerization processes. For example, the compound undergoes base-induced cyclisation to give products in high enantiomeric purity, demonstrating its utility in stereoselective synthesis (Betts, Pritchard, Schofield, Stoodley, & Vohra, 1999).
Physical Properties Analysis
The physical properties of Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, such as melting point, boiling point, and solubility, are determined through experimental studies. These properties are essential for handling the compound and for its application in various chemical processes.
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents, stability under various conditions, and the compound's behavior in different chemical environments, are crucial for its application in synthesis and manufacturing processes. The compound's ability to participate in specific reactions, such as Knoevenagel condensation and other cyclisation reactions, highlights its chemical versatility (Kumar, Naveen, Vivek, Prabhuswamy, Lokanath, & Kumar, 2016).
科学的研究の応用
Molecular Studies and Docking
Research by Vanasundari et al. (2018) involved spectroscopic and structural investigations of compounds similar to Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. They used experimental and theoretical methods to analyze molecular stability and interactions. Their findings indicated that such compounds could be promising in nonlinear optical materials and have biological activities, such as inhibiting Placenta growth factor (PIGF-1), suggesting potential pharmacological importance (Vanasundari et al., 2018).
Electrochemical Oxidation
In a study by Santos et al. (2020), the electrochemical oxidation of Methyl Red dye and similar compounds was investigated. The research focused on the efficiency of different anodes in oxidizing these compounds in aqueous acidic medium. This study highlights the potential of using such processes in treating water pollutants (Santos et al., 2020).
Supramolecular Structures
Sheverdov et al. (2017) explored the reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene. Their research showed that these reactions could yield compounds capable of forming supramolecular structures with potential for including large organic and bioorganic molecules. This finding is significant for applications in material science and molecular engineering (Sheverdov et al., 2017).
Synthesis and Spectroscopic Investigations
Research by Eller and Holzer (2018) involved the synthesis of various compounds bearing a terminal chloro-substituent similar to Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. Their study provided detailed NMR spectroscopic investigations of these compounds, which is crucial in understanding their molecular structure and potential applications in pharmaceutical and chemical industries (Eller & Holzer, 2018).
Herbicide Analysis in Soil
A study by Rosales-Conrado et al. (2002) presented a method for determining chlorophenoxy acid herbicides and their esters in soil, involving compounds structurally related to Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. This research is significant for environmental monitoring and assessing the impact of such herbicides on soil health (Rosales-Conrado et al., 2002).
Synthesis of Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Achutha et al. (2017) synthesized a compound related to Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate and studied its crystal and molecular structure. This research contributes to the understanding of the synthesis and structural analysis of such chlorophenyl derivatives, which can have implications in drug design and molecular chemistry (Achutha et al., 2017).
特性
IUPAC Name |
methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIULUHUQDVELBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308736 | |
| Record name | methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
CAS RN |
39757-35-2 | |
| Record name | Methyl 4-chloro-α,γ-dioxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39757-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 208710 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039757352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39757-35-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

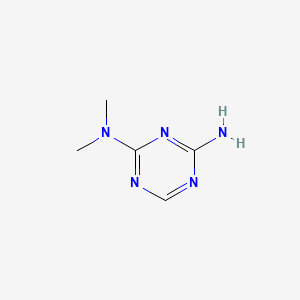
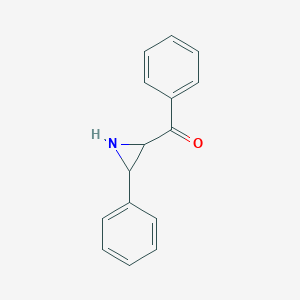
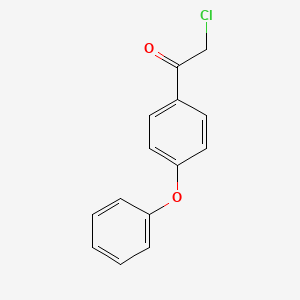

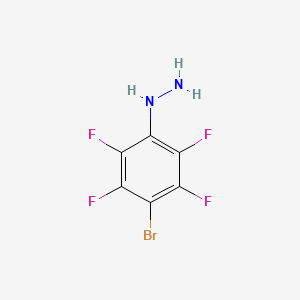
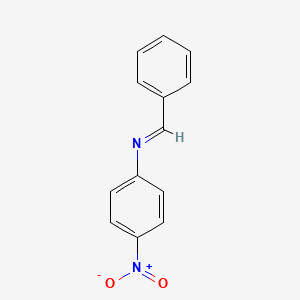
![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)
